molecular formula C11H11NO7 B8399435 Ethyl 4-hydroxy-3-methoxy-5-nitrophenylglyoxylate

Ethyl 4-hydroxy-3-methoxy-5-nitrophenylglyoxylate

Cat. No. B8399435
M. Wt: 269.21 g/mol
InChI Key: SCIHGMXLYVKLOT-UHFFFAOYSA-N
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Patent
US05389653

Procedure details

A suspension of 17.2 g of ethyl 4-hydroxy-3-methoxy-5-nitrophenylglyoxylate in 100 ml of dry acetonitrile and 100 ml of dry toluene is treated with 10.53 g of sodium iodide and 11.9 g of silicon tetrachloride and heated under reflux for 47 hours. The reaction mixture is then evaporated and the residue is distilled six times with 200 ml of toluene each time. The residue obtained is partitioned between water and ether and filtered through a filter aid of diatomaceous earth. The ethereal phase is washed four times with saturated sodium chloride solution, dried over sodium sulfate, filtered and evaporated. The oily residue is treated three times with ether and active carbon. There is obtained ethyl 3,4-dihydroxy-5-nitrophenylglyoxylate of m.p. 77°-79° (from ether/n-hexane).
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.53 g
Type
reactant
Reaction Step Two
Quantity
11.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([C:11](=[O:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:4][C:3]=1[O:18]C.[I-].[Na+].[Si](Cl)(Cl)(Cl)Cl>C(#N)C.C1(C)C=CC=CC=1>[OH:18][C:3]1[CH:4]=[C:5]([C:11](=[O:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=1[OH:1] |f:1.2|

Inputs

Step One
Name
Quantity
17.2 g
Type
reactant
Smiles
OC1=C(C=C(C=C1[N+](=O)[O-])C(C(=O)OCC)=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
10.53 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
11.9 g
Type
reactant
Smiles
[Si](Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 47 hours
Duration
47 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is then evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled six times with 200 ml of toluene each time
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
is partitioned between water and ether
FILTRATION
Type
FILTRATION
Details
filtered through a filter aid of diatomaceous earth
WASH
Type
WASH
Details
The ethereal phase is washed four times with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The oily residue is treated three times with ether and active carbon

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=C(C1O)[N+](=O)[O-])C(C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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